molecular formula C12H18ClN3OS B14037598 6-Methyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one hydrochloride

6-Methyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one hydrochloride

Cat. No.: B14037598
M. Wt: 287.81 g/mol
InChI Key: CDVOZVXAQCSHRC-UHFFFAOYSA-N
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Description

6-Methyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one hydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, and a triazaspirodecane structure, which includes three nitrogen atoms and a spiro linkage. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Formation of the Triazaspirodecane Core: The triazaspirodecane core can be constructed through a series of cyclization reactions involving amines and carbonyl compounds.

    Spiro Linkage Formation: The spiro linkage is formed by reacting the thiophene ring with the triazaspirodecane core under specific conditions, such as the presence of a strong base and a suitable solvent.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazaspirodecane core can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

6-Methyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one hydrochloride involves its interaction with specific molecular targets. The thiophene ring and triazaspirodecane core can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Uniqueness

6-Methyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one hydrochloride is unique due to its combination of a thiophene ring and a triazaspirodecane core. This structure imparts specific chemical and biological properties that are not found in other similar compounds. Its ability to form stable hydrochloride salts also enhances its solubility and usability in various applications.

Properties

Molecular Formula

C12H18ClN3OS

Molecular Weight

287.81 g/mol

IUPAC Name

6-methyl-9-thiophen-3-yl-2,6,9-triazaspiro[4.5]decan-8-one;hydrochloride

InChI

InChI=1S/C12H17N3OS.ClH/c1-14-6-11(16)15(10-2-5-17-7-10)9-12(14)3-4-13-8-12;/h2,5,7,13H,3-4,6,8-9H2,1H3;1H

InChI Key

CDVOZVXAQCSHRC-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(CC12CCNC2)C3=CSC=C3.Cl

Origin of Product

United States

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